molecular formula C14H9N3O5S B2672295 N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide CAS No. 313233-63-5

N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2672295
CAS No.: 313233-63-5
M. Wt: 331.3
InChI Key: GWPHKKSRDAQMDR-UHFFFAOYSA-N
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Description

N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that combines the structural features of coumarin and thiazole Coumarins are known for their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties, while thiazoles are recognized for their role in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide typically involves the following steps:

    Synthesis of 6-nitro-2-oxo-2H-chromene-3-carbaldehyde: This intermediate is prepared by nitration of 2-oxo-2H-chromene-3-carbaldehyde.

    Formation of 4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazole: The aldehyde is then reacted with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Acetylation: The final step involves acetylation of the thiazole derivative using acetic anhydride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Acyl chlorides, bases like sodium hydroxide or potassium carbonate.

    Cyclization: Acidic or basic catalysts, elevated temperatures.

Major Products

    Reduction: 4-(6-amino-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide.

    Substitution: Various acyl derivatives depending on the acylating agent used.

    Cyclization: Complex heterocyclic compounds with potential biological activities.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: Investigated for its antimicrobial and antioxidant properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is primarily attributed to its ability to interact with various molecular targets:

    Antimicrobial Activity: The compound can inhibit bacterial growth by interfering with the synthesis of bacterial cell walls or proteins.

    Antioxidant Activity: It can scavenge free radicals, thereby protecting cells from oxidative damage.

    Anticancer Activity: The compound may induce apoptosis in cancer cells by interacting with specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-6-nitro-2-oxo-2H-chromene-3-carbaldehyde: A precursor in the synthesis of the target compound.

    2-oxo-2H-chromene-3-carbaldehyde: Another coumarin derivative with similar structural features.

    Thiosemicarbazide derivatives: Compounds with similar thiazole rings.

Uniqueness

N-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide is unique due to the combination of coumarin and thiazole moieties, which endows it with a broad spectrum of biological activities. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

This compound’s unique combination of functional groups and potential for diverse chemical reactions makes it a valuable subject for further scientific investigation and application development.

Properties

IUPAC Name

N-[4-(6-nitro-2-oxochromen-3-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O5S/c1-7(18)15-14-16-11(6-23-14)10-5-8-4-9(17(20)21)2-3-12(8)22-13(10)19/h2-6H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPHKKSRDAQMDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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